Cas no 2137866-17-0 (3-[({3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid)
![3-[({3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid structure](https://www.kuujia.com/scimg/cas/2137866-17-0x500.png)
3-[({3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2137866-17-0
- 3-[({3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid
- EN300-766694
- 3-[({3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid
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- Inchi: 1S/C13H19NO4/c15-10(2-3-11(16)17)14-8-12-6-9(12)7-18-13(12)4-1-5-13/h9H,1-8H2,(H,14,15)(H,16,17)
- InChI Key: SLCRXBHRPSZVFL-UHFFFAOYSA-N
- SMILES: O1CC2CC2(CNC(CCC(=O)O)=O)C21CCC2
Computed Properties
- Exact Mass: 253.13140809g/mol
- Monoisotopic Mass: 253.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: -0.2
3-[({3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-766694-0.1g |
3-[({3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid |
2137866-17-0 | 95% | 0.1g |
$1106.0 | 2024-05-22 | |
Enamine | EN300-766694-5.0g |
3-[({3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid |
2137866-17-0 | 95% | 5.0g |
$3645.0 | 2024-05-22 | |
Enamine | EN300-766694-0.25g |
3-[({3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid |
2137866-17-0 | 95% | 0.25g |
$1156.0 | 2024-05-22 | |
Enamine | EN300-766694-10.0g |
3-[({3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid |
2137866-17-0 | 95% | 10.0g |
$5405.0 | 2024-05-22 | |
Enamine | EN300-766694-1.0g |
3-[({3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid |
2137866-17-0 | 95% | 1.0g |
$1256.0 | 2024-05-22 | |
Enamine | EN300-766694-0.5g |
3-[({3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid |
2137866-17-0 | 95% | 0.5g |
$1207.0 | 2024-05-22 | |
Enamine | EN300-766694-0.05g |
3-[({3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid |
2137866-17-0 | 95% | 0.05g |
$1056.0 | 2024-05-22 | |
Enamine | EN300-766694-2.5g |
3-[({3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid |
2137866-17-0 | 95% | 2.5g |
$2464.0 | 2024-05-22 |
3-[({3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid Related Literature
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
Additional information on 3-[({3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid
3-[({3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid
The compound 3-[({3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)carbamoyl]propanoic acid (CAS No: 2137866-17-0) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique spirocyclic framework, which combines a bicyclo[3.1.0]hexane system with a cyclobutane ring, creating a highly strained and rigid structure that imparts distinctive chemical properties.
Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways, particularly in the context of neurodegenerative diseases and cancer therapy. The spirocyclic core of the molecule has been shown to interact with key protein targets, such as kinases and proteases, making it a promising candidate for drug development.
One of the most notable advancements in the study of this compound involves its synthesis and structural characterization. Researchers have employed advanced techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate the precise three-dimensional arrangement of the molecule. These studies have revealed that the strained spirocyclic system contributes significantly to the molecule's stability and bioavailability.
In terms of biological activity, in vitro experiments have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines, including those resistant to conventional chemotherapy drugs. Furthermore, preclinical studies in animal models have shown that it can effectively cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders.
The development of efficient synthetic routes for this compound has also been a focal point of recent research efforts. Traditional methods often involve multi-step reactions with low yields, but innovative strategies such as cascade reactions and metathesis techniques have significantly improved the synthesis process, enabling large-scale production for further testing.
Another intriguing aspect of this compound is its ability to act as a bioisostere, where structural modifications can be made without altering its pharmacological profile significantly. This property opens up new avenues for optimizing its efficacy and reducing potential side effects.
Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are underway to explore the clinical potential of this compound further. Its unique combination of structural rigidity and functional groups positions it as a valuable tool in drug discovery pipelines targeting complex diseases.
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